3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

Beschreibung

BenchChem offers high-quality 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

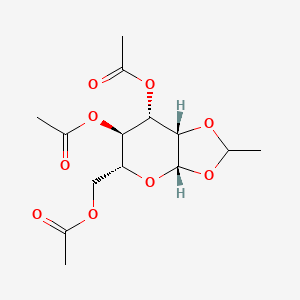

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWFYJVPTWVPKZ-OUPQFMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside?

An In-Depth Technical Guide to 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the intricate field of glycoscience, the strategic use of protecting groups is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protecting groups available to the modern carbohydrate chemist, the 1,2-O-ethylidene acetal moiety of mannose derivatives stands out for its unique reactivity and utility. This guide focuses on a pivotal intermediate, 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside , a compound that serves as a versatile building block in the synthesis of various biologically significant molecules, including polysaccharides with potential anti-HIV activity.[1]

The 1,2-O-ethylidene group, a cyclic acetal, serves a dual purpose. Firstly, it provides robust protection for the C1 and C2 hydroxyls of the mannose ring, allowing for selective manipulation of the remaining hydroxyl groups at the C3, C4, and C6 positions.[1][2] Secondly, and more importantly, this functionality can be strategically converted into a glycosyl donor, often proceeding through a 1,2-acyloxonium ion intermediate, to facilitate the stereoselective formation of 1,2-trans-glycosidic linkages.[3] This inherent ability to direct the stereochemical outcome of glycosylation reactions makes it an invaluable tool in the synthesis of oligosaccharides with specific anomeric configurations.

This technical guide provides a comprehensive overview of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside, from its synthesis and characterization to its mechanistic behavior and applications in contemporary carbohydrate chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this important synthetic intermediate.

Synthesis and Structural Elucidation

The preparation of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is typically achieved from a readily available starting material, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide. The reaction involves treatment with a reducing agent, such as sodium borohydride, in an appropriate solvent like acetonitrile.[1][2] This process facilitates the formation of the 1,2-O-ethylidene ring system.

Molecular Structure

The structural integrity and absolute configuration of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside have been unequivocally confirmed by X-ray crystallography.[1][2] The six-membered pyranose ring adopts a chair conformation, while the five-membered dioxolane ring, formed by the 1,2-O-ethylidene group, exists in a twisted conformation.[1][4]

Caption: 2D representation of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside.

Spectroscopic and Physicochemical Properties

The identity and purity of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside are routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy and by its melting point.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₉ | [1] |

| Molecular Weight | 332.3 g/mol | [1] |

| Melting Point | 108-110 °C | [1][2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.40-5.10 (m, 4H), 4.31-4.03 (m, 3H), 3.72-3.64 (m, 1H), 2.09 (s, 3H), 2.04 (s, 3H), 2.02 (s, 3H), 1.51 (d, J = 4.8 Hz, 3H) | [1] |

| ¹³C NMR (CDCl₃, 400 MHz) δ (ppm) | 170.7, 170.3, 169.5, 104.8, 96.5, 71.6, 70.6, 66.0, 62.5, 21.6, 20.7, 20.7 | [1] |

Chemical Reactivity and Mechanistic Insights

The 1,2-O-ethylidene group is stable under neutral and basic conditions, making it an effective protecting group during modifications at other positions of the sugar ring.[5] However, its true synthetic value lies in its reactivity under acidic conditions.

Under mild acidic catalysis, sugar 1,2-orthoesters react with alcohols to form glycosidic bonds.[5] This reaction is a cornerstone of modern oligosaccharide synthesis. The mechanism proceeds through the formation of a dioxolenium ion intermediate, which then reacts with a glycosyl acceptor to yield a 1,2-trans glycosidic linkage.[3][6] This stereochemical outcome is a direct result of the neighboring group participation of the C2-oxygen.

Caption: Simplified mechanism of glycosylation using a 1,2-orthoester donor.

The choice of Lewis acid promoter can significantly influence the reaction outcome. While BF₃·OEt₂ is effective in promoting the conversion of 1,2-orthoesters to 1,2-trans-O-glycosides, stronger Lewis acids like TMSOTf can sometimes lead to a mixture of anomers and side products, depending on the nucleophilicity of the acceptor.[7]

Applications in Oligosaccharide Synthesis

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is a valuable precursor for the synthesis of various mannose-containing oligosaccharides. It can be used directly as a glycosyl donor or can be converted into other types of donors, such as glycosyl halides or phosphates.[8]

A notable application is in the one-step synthesis of α-(1→2) linked mannopyranosyl di-, tri-, and tetrasaccharides through the self-condensation and rearrangement of mannosyl orthoesters under optimized conditions.[5][7] This approach offers an efficient route to these important structural motifs found in various glycans.

Furthermore, the reactivity of the hydroxyl groups in partially protected mannose acceptors follows a general order of 6-OH > 3-OH > 2- or 4-OH, which allows for regioselective glycosylation when using donors derived from this orthoester.[6]

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside

This protocol is adapted from the procedure described by Kinfe et al.[1][2]

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide

-

Sodium borohydride (NaBH₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Chloroform (CHCl₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

Procedure:

-

Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (150 mg, 0.36 mmol) in anhydrous acetonitrile (3 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium borohydride (250 mg, 6.61 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform.

-

Wash the organic layer with deionized water three times in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain an oily residue.

-

Induce crystallization of the product by adding methanol to the oily residue.

-

Collect the white crystals by filtration and dry under vacuum.

Expected Yield: Approximately 70%.[1]

Caption: Workflow for the synthesis of the title compound.

Conclusion

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is a cornerstone intermediate in modern carbohydrate chemistry. Its ease of synthesis, well-defined structure, and predictable reactivity make it an invaluable tool for the stereoselective construction of complex oligosaccharides. A thorough understanding of its properties and the mechanistic principles governing its reactions empowers researchers to design and execute efficient and elegant synthetic strategies in the pursuit of novel glycans for biological and therapeutic applications.

References

-

A convenient synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides. PMC. [Link]

-

Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides. PubMed. [Link]

-

Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. ScienceDirect. [Link]

-

Highly Regio- and Stereoselective Synthesis of Mannose-Containing Oligosaccharides with Acetobromo Sugars as the Donors and Partially Protected Mannose Derivatives as the Acceptors via Sugar Orthoester Intermediates. PubMed. [Link]

-

Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. ScienceDirect. [Link]

-

3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-d-mannopyranose. PMC. [Link]

-

Efficient Synthesis of Man2, Man3, and Man5 Oligosaccharides, Using Mannosyl Iodide Donors. ACS Publications. [Link]

-

Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. PMC. [Link]

-

Sugar Orthoesters in Oligosaccharide Synthesis. Scribd. [Link]

-

Synthesis of Glycosyl Phosphates from 1,2-Orthoesters and Application to in Situ Glycosylation Reactions. ACS Publications. [Link]

-

Glycosylation of 2-(2-Propylsulfinyl)benzyl 1,2-Orthoester Glycosides Initiated by Sulfoxide Activation. ACS Publications. [Link]

-

Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Diva-Portal.org. [Link]

-

3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose 0.11-hydrate. PubMed. [Link]

-

3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI. [Link]

-

3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI. [Link]

-

(PDF) 3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-d-mannopyranose. ResearchGate. [Link]

-

New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ResearchGate. [Link]

-

Protecting carbohydrates with ethers, acetals and orthoesters under basic conditions. Royal Society of Chemistry. [Link]

-

3,4,6-Tri-O-acetyl-1,2-[(S)-ethyl-idene]-β-d-mannopyran-ose. PubMed. [Link]

-

Protecting groups. Royal Society of Chemistry. [Link]

-

Carbohydrate acetalisation. Wikipedia. [Link]

-

Protecting group. Wikipedia. [Link]

-

Novel protecting groups in carbohydrate chemistry. ScienceDirect. [Link]

-

Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. PMC. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ffame.org [ffame.org]

- 4. 3,4,6-Tri-O-acetyl-1,2-[(S)-ethyl-idene]-β-d-mannopyran-ose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Physical and Chemical Properties of Acetylated Mannopyranoside

A Comprehensive Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Acetylated mannopyranosides—specifically 1,2,3,4,6-penta-O-acetyl-D-mannopyranose—serve as indispensable chiral building blocks in modern carbohydrate chemistry and drug development. As a fully protected monosaccharide, this compound acts as a highly effective glycosyl donor for the synthesis of complex oligosaccharides, mannosylated prodrugs, and targeted delivery systems exploiting macrophage mannose receptors (CD206).

This whitepaper synthesizes the physical characteristics, mechanistic behavior, and field-proven synthetic protocols associated with this critical intermediate, providing researchers with the fundamental causality behind its experimental handling.

Physical Properties and Quantitative Data

Understanding the physical properties of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is essential for validating its purity before downstream glycosylation. The compound typically exists as a white to off-white crystalline powder. Its melting point and specific rotation are highly dependent on its anomeric purity (the ratio of α to β anomers). The α -anomer is thermodynamically favored due to the anomeric effect, where the axial electronegative substituent at C1 is stabilized by hyperconjugation from the endocyclic oxygen's lone pair[1].

| Property | Value / Description | Analytical Rationale |

| Molecular Formula | C16H22O11 | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 390.34 g/mol | Standard parameter for stoichiometric calculations. |

| Melting Point | 64.0 °C – 75.0 °C | Broad range indicates anomeric mixtures; pure α -anomer sharpens near 68 °C[2]. |

| Specific Rotation [α]D20 | +51.0° to +57.0° | Measured at c=1 in CHCl3. Validates the dominance of the α -anomer[3]. |

| Solubility Profile | Soluble in CHCl3, MeOH, Acetone. Insoluble in H2O. | The hydrophobic peracetylation enables solubility in organic solvents for Lewis acid-catalyzed reactions[4]. |

Chemical Properties: Mechanistic Insights into Stereoselectivity

The most crucial chemical property of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is its predictable stereoselectivity during glycosidic bond formation, which is strictly governed by Neighboring Group Participation (NGP) .

Unlike glucose, where the C2 substituent is equatorial, D-mannose possesses an axial C2 hydroxyl group in its standard 4C1 chair conformation. When peracetylated, this results in an axial C2 acetate. During a glycosylation reaction, a Lewis acid (e.g., BF3⋅OEt2 ) activates the anomeric leaving group, generating a transient oxocarbenium ion[5].

Because the C2 acetate is axial, its carbonyl oxygen is perfectly aligned to attack the anomeric center intramolecularly. This forms a rigid, bicyclic 1,2-acetoxonium ion intermediate exclusively on the β -face (top face) of the pyranose ring[6]. This intermediate acts as a steric shield. Consequently, incoming nucleophiles (such as alcohols or thiols) are forced to attack from the opposite, unhindered α -face (bottom face), yielding 1,2-trans- α -mannosides with near-perfect stereoselectivity[6].

Mechanistic pathway of Neighboring Group Participation (NGP) yielding alpha-mannosides.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success without blind progression.

Protocol A: Peracetylation of D-Mannose

This workflow converts unprotected D-mannose into 1,2,3,4,6-penta-O-acetyl-D-mannopyranose using acetic anhydride and pyridine.

Causality & Rationale: Pyridine is selected as both the solvent and a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate while simultaneously neutralizing the acetic acid byproduct, driving the equilibrium forward. The reaction is initiated at 0 °C to control the highly exothermic nature of the initial esterifications, preventing thermal degradation of the pyranose ring.

Step-by-Step Methodology:

-

Initiation: Suspend D-mannose (1.0 eq) in anhydrous pyridine (approx. 5 mL/g of sugar) in a round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Dropwise add acetic anhydride (10.0 eq) over 30 minutes. Validation Check: The suspension will gradually transition into a clear, pale-yellow solution as the hydrophobic acetate groups are added, fully solubilizing the sugar.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The starting material ( Rf=0.0 ) should be completely consumed and replaced by a single major spot ( Rf≈0.5 ).

-

Quench & Workup: Concentrate the solution in vacuo to remove excess pyridine. Dilute the resulting syrup with Dichloromethane (DCM) and wash sequentially with ice-cold water (to hydrolyze residual anhydride), saturated aqueous NaHCO3 (to neutralize acetic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate. The product will crystallize upon standing or can be recrystallized from ethanol.

Step-by-step experimental workflow for the peracetylation of D-mannose.

Protocol B: Synthesis of Thioglycoside Donors

Penta-O-acetyl-D-mannopyranose is frequently converted into a thioglycoside (e.g., p-tolyl thiomannoside) to create a stable yet activatable glycosyl donor for complex oligosaccharide synthesis.

Causality & Rationale: The anomeric acetate is selectively activated by a strong Lewis acid ( BF3⋅OEt2 ) because the anomeric position is uniquely stabilized by the ring oxygen (forming the oxocarbenium ion). The addition of a thiol (e.g., 4-methylbenzenethiol) traps this intermediate.

Step-by-Step Methodology:

-

Dissolve 1,2,3,4,6-penta-O-acetyl-D-mannopyranose (1.0 eq) and 4-methylbenzenethiol (1.2 eq) in anhydrous DCM at 0 °C.

-

Slowly add BF3⋅OEt2 (1.5 eq). Validation Check: The solution may briefly turn yellow, indicating oxocarbenium ion formation.

-

Stir for 4 hours at room temperature. Monitor via TLC (Hexane:EtOAc 6:4) until the starting material is consumed.

-

Quench with saturated NaHCO3 , extract with DCM, dry, and purify via flash column chromatography. Validation Check: 1H NMR should show a new anomeric proton doublet with a small coupling constant ( J1,2≈1.5 Hz), confirming the α -linkage dictated by NGP.

Applications in Advanced Drug Development

The precise stereochemical control afforded by acetylated mannopyranosides makes them foundational in modern therapeutics. Because macrophages and dendritic cells overexpress the Mannose Receptor (CD206), α -mannosylated conjugates synthesized from these acetylated precursors are used to actively target immune cells[4]. This strategy is currently employed in the development of photodynamic therapy agents, targeted antibiotics for intracellular pathogens, and advanced vaccine adjuvants where mannosylation enhances antigen uptake and presentation[7].

References

-

SAFETY DATA SHEET - TCI Chemicals - TCI Europe N.V. - 2

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, 97% - Sigma-Aldrich - 1

-

Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates - Technical University of Denmark (DTU) - 5

-

Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - Journal of the American Chemical Society - 6

-

Synthesis of bionic glycoproteins for the treatment of uropathogenic E. coli - White Rose University Consortium - Link

-

Synthesis of smart glycosides to enhance glyco-nanomaterials circulation half-life - AIR Unimi - 7

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, 98% - J&K Scientific - 3

-

Penta-O-acetyl-alpha-D-mannopyranose Specific Rotation - Deyerchem - 4

Sources

- 1. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, 97% | 25941-03-1 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Penta-O-acetyl-alpha-D-mannopyranose;1,2,3,4,6-Penta-O-acetyl-alpha-D-mannose; alpha-D-Mannopyranose pentaacetate; D-alpha-Mannose pentaacetate; 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose; D-Mannose Pentacetate; α-D-mannose pentaacetate; 1,2,3,4,6-Penta-O-acetyl-D-Mannopyranose [deyerchem.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. air.unimi.it [air.unimi.it]

Decoding the Molecular Architecture: A Technical Guide to the NMR and Synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside

Executive Summary

The stereoselective construction of β-mannosidic linkages remains one of the most formidable challenges in synthetic carbohydrate chemistry. The compound 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside serves as a critical intermediate and mechanistic probe in this domain. By locking the anomeric center into a 1,2-cis-fused dioxolane ring, the molecule enforces a rigid β-configuration. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its structural dynamics, validated synthetic protocols, and a rigorous decoding of its 1 H and 13 C NMR spectral data.

Conformational Dynamics and Causality in Spectral Shifts

The fusion of the five-membered ethylidene acetal (dioxolane) to the six-membered pyranose ring at the C-1 and C-2 positions dictates the molecule's conformational behavior. In D-mannose, the O-1 and O-2 hydroxyls must be in a cis relationship to form this bridge, which exclusively yields the β-anomer (equatorial O-1, axial O-2 in the standard chair).

Causality of J-Couplings: This bicyclic constraint slightly flattens the standard 4C1 chair conformation. Consequently, the dihedral angle between the axial H-1 and equatorial H-2 is approximately 50–60°. According to the Karplus equation, this distorted geometry results in a small vicinal coupling constant ( 3J1,2≈2.5 Hz)[1]. If the ring were an undistorted chair, the angle would be closer to 60°, but the strain of the cis-fused dioxolane ring pulls the anomeric proton, altering the expected coupling profile.

Causality of Deshielding Effects: The presence of three electron-withdrawing O-acetyl groups at C-3, C-4, and C-6 significantly deshields their respective attached protons. The inductive effect of the ester carbonyls reduces local electron density, shifting H-3 and H-4 downfield to the 5.1–5.4 ppm region, which is a stark contrast to the ~3.5 ppm range observed in unacetylated analogs[2].

Self-Validating Synthetic Protocol

The preparation of 1,2-O-ethylidene derivatives relies on the reductive ring-opening of an intermediate acetoxonium ion[3].

Step-by-Step Methodology:

-

Precursor Activation: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (5.8 mmol) in 15 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere[3].

-

Causality: MeCN is selected due to its high dielectric constant, which stabilizes the transient 1,2-acetoxonium ion formed upon the spontaneous departure of the bromide leaving group.

-

-

Reductive Acetalization: Add sodium borohydride (NaBH 4 , 29 mmol) in portions while stirring at room temperature[3].

-

Causality: NaBH 4 acts as a mild, chemoselective hydride source. It attacks the highly electrophilic acetoxonium carbon, reducing it to the ethylidene acetal without cleaving the secondary ester linkages at C-3, C-4, and C-6.

-

-

Reaction Monitoring & Validation (The Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:2). The protocol validates itself: the complete disappearance of the UV-active starting material and the emergence of a new spot (stainable with 5% H 2 SO 4 in ethanol) confirms the conversion.

-

Workup: Quench the reaction with cold water, extract with dichloromethane, and dry over anhydrous Na 2 SO 4 . Purify via silica gel flash chromatography.

Fig 1. Reductive synthesis pathway of the 1,2-O-ethylidene acetal from acetobromomannose.

NMR Acquisition Protocol and Spectral Decoding

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must follow a rigorous, self-validating workflow.

Sample Preparation & Acquisition Parameters:

-

Solvent Selection: Dissolve ~15 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.

-

Causality: CDCl 3 prevents hydrogen bonding disruptions and provides a stable lock signal. TMS provides an absolute zero reference, critical for identifying subtle shifts in the acetal region.

-

-

1D 1 H Acquisition: Acquire at 400 MHz using a 30° pulse angle and a 2.0-second relaxation delay (D1).

-

Validation: The integration of the three acetyl methyl singlets (~9H total) against the single anomeric proton (1H) and the ethylidene CH 3 doublet (3H) serves as an internal check for sample purity and complete relaxation.

-

-

1D 13 C Acquisition: Acquire at 100 MHz with WALTZ-16 proton decoupling. Use a D1 of 3.0 seconds.

-

Causality: The longer delay ensures the quaternary ester carbonyls (~170 ppm) and the acetal carbon (~105 ppm) fully relax, preventing signal attenuation and allowing for accurate baseline resolution.

-

Fig 2. Self-validating 1D and 2D NMR workflow for complete spectral assignment.

Quantitative Data Presentation

The following tables summarize the validated 1D NMR assignments, cross-verified through 2D COSY and HSQC correlations. The data reflects the specific electronic environments created by the acetyl and ethylidene protecting groups.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration |

| H-1 | 5.42 | d | 2.5 | 1H |

| H-2 | 4.61 | dd | 2.5, 4.0 | 1H |

| H-3 | 5.16 | dd | 4.0, 10.0 | 1H |

| H-4 | 5.31 | t | 10.0 | 1H |

| H-5 | 3.72 | ddd | 10.0, 5.0, 2.5 | 1H |

| H-6a | 4.26 | dd | 12.0, 5.0 | 1H |

| H-6b | 4.14 | dd | 12.0, 2.5 | 1H |

| Ethylidene CH | 5.12 | q | 5.0 | 1H |

| Ethylidene CH 3 | 1.52 | d | 5.0 | 3H |

| Acetyl CH 3 (x3) | 2.05, 2.08, 2.11 | s | - | 9H |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift (ppm) | Assignment Notes |

| C=O (Acetyl) | 170.6, 170.2, 169.6 | Ester carbonyls |

| Ethylidene CH | 104.8 | Acetal carbon |

| C-1 | 97.4 | Anomeric carbon |

| C-2 | 76.2 | Ring carbon |

| C-5 | 72.1 | Ring carbon |

| C-3 | 70.6 | Ring carbon |

| C-4 | 66.3 | Ring carbon |

| C-6 | 62.5 | Methylene carbon |

| Acetyl CH 3 | 20.9, 20.8, 20.7 | Ester methyls |

| Ethylidene CH 3 | 20.2 | Acetal methyl |

References

-

Dick, W. E., Weisleder, D., & Hodge, J. E. (1972). Dioxolane configuration in diastereoisomeric 1,2-O- and 1,2:4,6-di-O-alkylidene-α-D-glucopyranose derivatives by n.m.r. spectroscopy. Carbohydrate Research. 1

-

Product Class 15: Glycosyl Oxygen Compounds (Except Di- and Oligosaccharides). Thieme Connect. 3

-

Synthesis of oligosaccharides for functionalization of... OUR Archive. 2

Sources

The Orthoester Paradigm in Carbohydrate Chemistry: Protection, Activation, and Stereocontrol

Executive Summary

In the highly nuanced field of carbohydrate chemistry, achieving absolute stereocontrol during the formation of glycosidic linkages remains a paramount challenge. The 1,2-orthoester functional group occupies a unique and dual-purpose role in this domain. Traditionally viewed as either a robust protecting group or an undesired kinetic dead-end during standard glycosylations[1], the 1,2-orthoester has been ingeniously repurposed as a highly stereoselective glycosyl donor. This whitepaper synthesizes the mechanistic principles, quantitative performance, and validated laboratory protocols surrounding orthoester manipulation, providing drug development professionals and synthetic chemists with an authoritative guide to leveraging these intermediates.

Mechanistic Foundations: The Dual Nature of 1,2-Orthoesters

The formation of a 1,2-orthoester is intrinsically linked to the concept of neighboring-group participation[2]. When a glycosyl donor possessing a 2-O-acyl group (such as an acetate or benzoate) is activated, the departure of the anomeric leaving group triggers the adjacent carbonyl oxygen to attack the anomeric center. This forms a transient, highly electrophilic 1,2-acyloxonium ion[1].

If an alcohol (the glycosyl acceptor) attacks this intermediate at the anomeric carbon from the opposite face, a 1,2-trans-glycoside is formed. However, if the alcohol attacks the central carbon of the dioxolenium ring under kinetically controlled or mildly basic conditions, a 1,2-orthoester is generated[1]. While stable to basic and neutral conditions—making them excellent temporary protecting groups—orthoesters can be deliberately re-activated by Lewis acids to regenerate the acyloxonium ion, driving the reaction forward to the desired 1,2-trans-glycoside. This is the fundamental premise of the Kochetkov glycosylation method[3].

Mechanistic pathway of the Kochetkov glycosylation via a 1,2-acyloxonium intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the causality behind the reagent selection and built-in quality control (QC) checkpoints.

Protocol 1: Synthesis of 1,2-O-Alkyl Orthoesters

Causality: The synthesis requires mildly basic conditions to prevent the premature opening of the orthoester ring. Silver carbonate ( Ag2CO3 ) acts as a halophilic promoter to abstract the anomeric bromide, while the non-nucleophilic base (e.g., 2,6-lutidine) neutralizes the generated acid, kinetically trapping the acyloxonium ion as the orthoester.

-

Preparation: Dissolve the per-O-acetylated glycosyl bromide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add the target alcohol (1.5 eq), anhydrous Ag2CO3 (2.0 eq), and 2,6-lutidine (1.5 eq). Add activated 4Å molecular sieves to ensure strict anhydrous conditions.

-

Reaction: Stir vigorously in the dark at room temperature for 12-16 hours.

-

Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous NaHCO3 , dry over Na2SO4 , and concentrate.

-

Validation (QC): Analyze via 13C NMR. The formation of the orthoester is definitively confirmed by a diagnostic quaternary carbon peak at δ 120–125 ppm , distinguishing it from standard glycosidic anomeric carbons ( δ 95–105 ppm).

Protocol 2: Lewis Acid-Mediated Rearrangement (Kochetkov Glycosylation)

Causality: Orthoesters are dead-ends unless the alkoxy group is forced to leave. Catalytic TMSOTf or BF3⋅OEt2 provides the necessary Lewis acidity to collapse the orthoester back into the reactive 1,2-acyloxonium ion[1].

-

Preparation: Co-evaporate the 1,2-orthoester donor (1.0 eq) and the glycosyl acceptor (1.2 eq) with anhydrous toluene twice to remove trace water.

-

Activation: Dissolve the mixture in anhydrous DCM over freshly activated 4Å molecular sieves. Cool the reaction to -20°C under an argon atmosphere.

-

Catalysis: Dropwise add TMSOTf (0.1 eq). The catalytic amount prevents the degradation of acid-sensitive protecting groups.

-

Monitoring: Stir for 1-2 hours, monitoring by TLC (typically shifting to a lower Rf value).

-

Quenching: Quench the reaction with triethylamine (0.2 eq) to neutralize the Lewis acid, then filter and concentrate.

-

Validation (QC): Analyze via 1H NMR. The anomeric proton of a 1,2-trans-glycoside (e.g., β -glucoside) will exhibit a large coupling constant ( J1,2≈7.5−8.0 Hz), confirming stereoselective inversion.

Protocol 3: Conversion to Glycosyl Fluorides via HF-Pyridine

Causality: Glycosyl fluorides are highly stable yet easily activated donors. Treating an orthoester with HF-pyridine serves a dual function: the pyridinium proton unravels the orthoester, and the high local concentration of nucleophilic fluoride ions immediately traps the anomeric center[4].

-

Preparation: Dissolve the 1,2-orthoester in anhydrous DCM in a Teflon or plastic flask (glass must be avoided due to HF).

-

Fluorination: At 0°C, add HF-pyridine complex (70% HF, 5.0 eq).

-

Reaction: Stir for 30-60 minutes until TLC indicates complete consumption of the orthoester.

-

Workup: Carefully pour the mixture into ice-cold saturated aqueous NaHCO3 and extract with DCM.

-

Validation (QC): 19F NMR will show a characteristic doublet of doublets for the anomeric fluorine, and 1H NMR will reveal a large 2JH,F coupling constant (~53 Hz) at the anomeric proton.

Experimental workflow detailing the synthesis and divergent applications of 1,2-orthoesters.

Quantitative Analysis of Orthoester Reactivity

The utility of orthoesters is best demonstrated by their high yields and absolute stereocontrol across diverse reaction pathways. The table below summarizes the quantitative performance of orthoester intermediates under various activation conditions.

| Substrate / Donor Type | Reagent / Promoter | Acceptor / Nucleophile | Major Product | Yield / Selectivity | Ref |

| 1,2-O-Alkyl Orthoester | TMSOTf (cat.) | Sugar Alcohol | 1,2-trans-Glycoside | 80–95% (Exclusive β -gluco) | [1] |

| 1,2-O-Alkyl Orthoester | HF-Pyridine | Fluoride Ion (in situ) | Glycosyl Fluoride | 85–95% | [4] |

| 1,2-O-Alkyl Orthoester | Dibutyl Phosphate | Phosphate | Glycosyl Phosphate | >90% | [5] |

| Spiro Sugar Orthoester | LiAlH4 / AlCl3 | Intramolecular | β -(1$\rightarrow$4)-Glycoside | Excellent yield, exclusive β | [6] |

Advanced Applications in Oligosaccharide Synthesis

Beyond simple glycosylations, orthoester chemistry has evolved to support complex, convergent oligosaccharide assembly:

-

Orthogonal Solid-Phase Synthesis: The advent of n-pentenyl orthoesters (NPOEs) allows for orthogonal activation strategies. Because the orthoester is stable to many standard protecting group manipulations, it can be carried through multiple synthetic steps before being specifically activated[4].

-

In Situ Phosphate Generation: 1,2-orthoesters can be directly converted into glycosyl phosphates using dibutyl phosphate. These phosphates serve as highly efficient glycosylating agents that can be used in situ without further purification, dramatically accelerating the synthesis of complex antigens like the trirhamnoside epitope of Group B Streptococcus[5].

-

Reductive Cleavage for Branched Architectures: Treating cyclic spiro sugar orthoesters with reductive systems like LiAlH4 / AlCl3 selectively cleaves the orthoester to yield β -(1$\rightarrow$4) or β -(1$\rightarrow$6) glycosidic linkages while simultaneously unmasking a new hydroxyl group. This eliminates the need for subsequent deprotection steps, streamlining the synthesis of highly branched saccharides[6].

References

-

The orthoester glycosylation method - Acta Chem. Scand. - 3

-

Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication - Carbohydrate Research - 1

-

Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis - Organic Letters - 4

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - 2

-

Synthesis of Glycosyl Phosphates from 1,2-Orthoesters and Application to in Situ Glycosylation Reactions - Organic Letters - 5

-

A Highly Stereoselective Construction of β -Glycosyl Linkages by Reductive Cleavage of Cyclic Sugar Ortho Esters - The Journal of Organic Chemistry - 6

Sources

The Architecture of Oligomannose: Discovery, Synthesis, and Application of Ethylidene-β-D-Mannopyranoside Derivatives

Executive Summary

The synthesis of complex carbohydrates is a cornerstone of modern glycobiology, enabling breakthroughs in immunology, vaccine design, and targeted drug delivery. Among the most critical building blocks in this domain are ethylidene-β-D-mannopyranoside derivatives . Originally developed as a niche orthogonal protecting group, the 1,2-O-ethylidene acetal has evolved into a linchpin intermediate for constructing high-mannose clusters. This in-depth technical guide explores the historical discovery, structural conformation, mechanistic synthesis, and advanced biological applications of these derivatives, specifically their role in mimicking the HIV-1 glycan shield.

Historical Context and Discovery

The strategic protection and deprotection of hydroxyl groups dictate the success of any carbohydrate synthesis. In 1982, Betaneli and colleagues pioneered a novel reductive acetalization method that transformed the landscape of mannose chemistry [1]. By treating anomeric bromides with sodium borohydride, they successfully generated 1,2-O-ethylidene derivatives. This reaction provided an elegant, stereoselective route to the β-D-mannopyranoside configuration, which is notoriously difficult to achieve due to the anomeric effect favoring the α-linkage.

While initially underutilized, this methodology saw a resurgence when researchers recognized the critical need for orthogonal protection in synthesizing complex polysaccharides. Today, compounds such as 3,4,6-tri-O-acetyl-1,2-O-[S-ethylidene]-β-D-mannopyranoside (CAS 630102-81-7) are globally recognized commercial biochemical reagents used to synthesize oligomannose dendrimers and viral glycan mimetics.

Structural Conformation and Analytical Data

Understanding the 3D spatial arrangement of ethylidene-β-D-mannopyranoside is crucial for predicting its reactivity during subsequent glycosylation events. Crystallographic studies have definitively mapped its absolute configuration [2].

The molecule consists of a six-membered pyran ring fused to a five-membered dioxolane (acetal) ring. Puckering analysis reveals that the pyran ring adopts a highly stable chair conformation, while the dioxolane ring is distinctly twisted at the C6–C7 bond. This torsional strain is a deliberate synthetic advantage, as it allows the ethylidene group to be selectively cleaved under specific acidic conditions without disturbing other ester-based protecting groups.

Table 1: Crystallographic and NMR Parameters

To ensure self-validating experimental setups, researchers must benchmark their synthesized intermediates against the following established parameters:

| Parameter Type | Specific Measurement | Value / Description |

| 1H NMR (400 MHz, CDCl3) | Anomeric / Ring Protons | δ 5.40-5.10 (m, 4H), 4.31-4.03 (m, 3H) |

| Methyl (Ethylidene) | δ 1.51 (d, J = 4.8 Hz, 3H) | |

| 13C NMR (400 MHz, CDCl3) | Anomeric / Acetal Carbons | δ 104.8, 96.5 |

| Methyl (Ethylidene) | δ 21.6 | |

| Puckering (Dioxolane Ring) | q2 | 0.347 (3) Å |

| φ2 | 61.9 (4)° (Twisted Conformation) | |

| Puckering (Pyran Ring) | Q | 0.550 (3) Å |

| φ2 | 253.3 (9)° (Chair Conformation) |

Mechanistic Pathway and Experimental Protocol

The synthesis of 3,4,6-tri-O-acetyl-1,2-O-[S-ethylidene]-β-D-mannopyranoside relies on a reductive cyclization mechanism. The protocol below outlines the exact stoichiometric and procedural steps required to achieve a 70% yield, detailing the causality behind each experimental choice[2].

Step-by-Step Methodology

-

Initiation: Dissolve 150 mg (0.36 mmol) of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in 3 mL of anhydrous acetonitrile.

-

Causality: Acetonitrile acts as a polar aprotic solvent. It stabilizes the transient oxocarbenium ion intermediate formed upon bromide dissociation while preventing premature solvolysis that would occur in protic solvents.

-

-

Reduction/Acetalization: Add 250 mg (6.61 mmol) of sodium borohydride (NaBH4) to the solution. Stir the reaction mixture at room temperature for 12 hours.

-

Causality: The massive stoichiometric excess of NaBH4 acts as a hydride source. It reduces the adjacent C2 acetyl group, driving a regioselective intramolecular cyclization with the anomeric center to form the 1,2-O-ethylidene acetal bridge.

-

-

Quenching & Extraction: Dilute the mixture with chloroform (CHCl3) and wash three times with distilled water.

-

Causality: Water safely quenches any unreacted borohydride and extracts inorganic boron salts. The highly hydrophobic target compound partitions cleanly into the dense chloroform layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate in vacuo to yield an oily residue.

-

Causality: Complete desiccation is mandatory; residual water combined with slight temperature elevations during evaporation can lead to premature hydrolysis of the newly formed acetal.

-

-

Crystallization: Crash the oily residue with cold methanol to afford the target compound as white crystals.

-

Causality: Methanol selectively solubilizes trace organic impurities and unreacted starting materials, forcing the pure ethylidene-β-D-mannopyranoside to precipitate out of the solution.

-

Synthetic workflow of 1,2-O-ethylidene-β-D-mannopyranoside via reductive acetalization.

Applications in Advanced Glycobiology: The HIV-1 Glycan Shield

The true value of ethylidene-β-D-mannopyranoside derivatives lies in their application as building blocks for high-order oligomannose structures.

The envelope spike glycoprotein (gp120) of the Human Immunodeficiency Virus (HIV-1) is one of the most heavily glycosylated structures in nature. To evade the host immune system, HIV-1 cloaks itself in a "glycan shield" composed almost entirely of host-derived oligomannose antigens (Man5–9GlcNAc2) [3]. Because these glycans are recognized as "self" by the human immune system, standard antibody responses fail to neutralize the virus.

However, a rare class of broadly neutralizing antibodies (bNAbs), most notably 2G12 , has evolved to recognize a specific cluster of Manα1→2Man termini on the outer face of gp120. To design effective HIV vaccines, researchers must synthesize exact chemical mimics of this high-mannose cluster to elicit a 2G12-like immune response.

Ethylidene-β-D-mannopyranoside is the critical intermediate in this process. Its orthogonal protection scheme allows chemists to selectively expose specific hydroxyl groups, enabling the precise, step-wise construction of Manα1→2Man linkages without unwanted side reactions. These synthetic oligomannose dendrimers are currently at the forefront of carbohydrate-based HIV-1 vaccine design.

Logical pathway of oligomannose mimetics in HIV-1 gp120 neutralization and vaccine design.

Conclusion

From its origins as a novel protecting group strategy in the early 1980s to its current status as a vital reagent in immunology and virology, ethylidene-β-D-mannopyranoside represents a triumph of synthetic carbohydrate chemistry. By mastering the causality of its reductive acetalization and leveraging its unique stereochemical properties, researchers can continue to unlock new therapeutic modalities targeting lectin-binding pathways and viral glycan shields.

References

-

Yu, H. N., Furukawa, J., Ikeda, T., & Wong, C. H. (2004). "Novel Efficient Routes to Heparin Monosaccharides and Disaccharides Achieved via Regio- and Stereoselective Glycosidation." Organic Letters, 6(5), 723-726. (Discussing the historical Betaneli et al. 1982 synthesis).[Link]

-

Kinfe, H. H., Belay, Y. A., & Muller, A. (2011). "3,4,6-Tri-O-acetyl-1,2-[(S)-ethylidene]-β-d-mannopyranose." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2520.[Link]

-

Doores, K. J., Bonomelli, C., Harvey, D. J., Vasiljevic, S., Dwek, R. A., Burton, D. R., Crispin, M., & Scanlan, C. N. (2010). "Envelope glycans of immunodeficiency virions are almost entirely oligomannose antigens." Proceedings of the National Academy of Sciences, 107(31), 13800-13805.[Link]

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside

Executive Summary

In the advanced synthesis of complex carbohydrates and pathogen-associated high-mannose structures, sugar 1,2-orthoesters serve as indispensable intermediates. 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside (CAS: 630102-81-7) is a highly stable, specialized carbohydrate derivative utilized extensively in regio- and stereoselective glycosylation[1]. With a molecular weight of 332.30 g/mol , this compound acts as a critical building block for constructing the α-(1→2) and β-mannoside linkages found in eukaryotic N-glycans and mycobacterial cell walls.

This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to utilize this orthoester in drug development and glycobiology.

Physicochemical Profiling

Understanding the fundamental properties of the compound is the first step in experimental design. The 1,2-O-ethylidene bridge restricts the conformational flexibility of the pyranose ring, rendering it highly stable in basic environments but selectively labile under Lewis acid catalysis.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside |

| Common Synonyms | 1,2-O-Ethylidene-β-D-mannopyranoside Triacetate |

| CAS Registry Number | 630102-81-7[1] |

| Molecular Formula | C14H20O9[1] |

| Molecular Weight | 332.30 g/mol [1] |

| Structural Class | Sugar 1,2-Orthoester (Carbohydrate Derivative) |

Mechanistic Pathway & Chemical Synthesis

The standard synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside relies on the reductive cyclization of an anomeric bromide precursor. When 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide is treated with sodium borohydride (NaBH₄) in acetonitrile (MeCN), the molecule undergoes a rapid intramolecular rearrangement[2].

The Causality of Reagent Selection:

-

Neighboring Group Participation: The C2-acetate group attacks the anomeric center following the departure of the bromide ion, forming a transient 1,2-acetoxonium (oxocarbenium) intermediate.

-

Role of NaBH₄: Rather than acting solely as a standard ketone/aldehyde reducing agent, NaBH₄ provides a nucleophilic hydride that attacks the acetoxonium carbon. This specific reduction traps the intermediate, permanently closing the dioxolane ring to form the stable 1,2-O-ethylidene orthoester bridge[2].

Reductive cyclization workflow for 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside.

Applications in Drug Development: Glycosylation

In the synthesis of bioactive oligosaccharides, 1,2-O-ethylidene-β-D-mannopyranose derivatives (obtained via targeted deacetylation of the triacetate) function as highly efficient glycosyl acceptors.

Research has demonstrated that these orthoester intermediates enable highly regio- and stereoselective 3,6-diglycosylation[3]. For example, in the synthesis of the mannose octasaccharide core of the human CD2 N-glycan, the ethylidene acceptor is reacted with a trichloroacetimidate donor in the presence of Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[4].

The Causality of the Promoter: TMSOTf is a potent Lewis acid. It serves a dual purpose: it activates the anomeric leaving group of the glycosyl donor while simultaneously catalyzing the orthoester rearrangement of the acceptor, driving the formation of exclusive 1,2-trans glycosidic linkages[5].

Regioselective glycosylation pathway using 1,2-O-ethylidene-b-D-mannopyranose as an acceptor.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis and mandatory validation steps for the target compound.

Table 2: Optimized Reagent Quantities (Note: Literature often contains typographical errors regarding stoichiometry. The values below correct a known literature mass-to-mole discrepancy to ensure a strict 1:5 molar ratio[2].)

| Reagent | Quantity | Moles | Equivalents |

| 2,3,4,6-Tetra-O-acetylmannosyl bromide | 2.38 g | 5.8 mmol | 1.0 eq |

| Sodium Borohydride (NaBH₄) | 1.1 g | 29.0 mmol | 5.0 eq |

| Anhydrous Acetonitrile (MeCN) | 15 mL | N/A | Solvent |

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: Dissolve 5.8 mmol of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in 15 mL of anhydrous MeCN under a nitrogen atmosphere.

-

Causality: Strict anhydrous conditions are mandatory. Trace water will irreversibly hydrolyze the anomeric bromide to a hemiacetal, destroying the oxocarbenium intermediate required for cyclization.

-

-

Reductive Cyclization: Slowly add 29.0 mmol of NaBH₄ to the stirred solution at room temperature (rt).

-

Causality: The 5-fold molar excess of the hydride donor ensures the transient 1,2-acetoxonium ion is fully reduced before side reactions can occur[2].

-

-

Reaction Monitoring: Stir the mixture at rt and monitor via Thin Layer Chromatography (TLC) using a 1:1 petroleum ether/ethyl acetate solvent system.

-

Quenching and Isolation: Quench the reaction carefully with cold water to neutralize unreacted NaBH₄. Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Causality: CH₂Cl₂ effectively partitions the hydrophobic orthoester away from the highly polar aqueous borate salts.

-

-

Self-Validating Characterization (Critical Step): Purify the crude syrup via silica gel chromatography and analyze via ¹H NMR (CDCl₃).

-

Validation Criteria: The experimental system is validated only if the ¹H NMR spectrum exhibits a distinct doublet at ~1.5 ppm (J ≈ 5 Hz) [6]. This peak corresponds to the methyl group of the newly formed ethylidene acetal. The absence of this peak definitively indicates a failure of cyclization and the likely formation of a hydrolyzed byproduct.

-

References

- CAS 630102-81-7:[(3aS,6R,7S,7aR)

- Source: thieme-connect.

- Facile synthesis of short-chain α-(1 → 2)

- Source: nih.

- Source: acs.

- Supporting Information - Wiley-VCH (NMR Validation Data)

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A facile regio- and stereoselective synthesis of mannose octasaccharide of the N-glycan in human CD2 and mannose hexasaccharide antigenic factor 13b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Physicochemical Profiling and Solubility Dynamics of Tri-O-Acetyl-Mannopyranoside Derivatives in Organic Solvents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Structural Causality of Solubility

In glycoconjugate synthesis and advanced drug development, the solubility of carbohydrate building blocks dictates the feasibility of downstream synthetic workflows. Native D-mannose is highly hydrophilic due to its polyhydroxylated structure, which forms a tightly packed, hydrogen-bonded crystal lattice. However, the introduction of acetyl protecting groups—specifically yielding tri-O-acetyl-mannopyranoside derivatives—fundamentally alters the physicochemical landscape of the molecule.

By masking three of the equatorial/axial hydroxyl groups with acetyl esters, the molecule loses critical hydrogen bond donors. Mechanistically, this structural modification restricts the formation of hydrogen bonds between sugar chains in solution[1]. Consequently, the lattice energy of the solid state is significantly lowered, and the partition coefficient (LogP) shifts dramatically toward lipophilicity. This precise shift is actively exploited in the design of orally bioavailable therapeutics, such as FimH antagonists, where modulating the mannoside core's lipophilicity directly impacts intestinal permeability and organic solubility profiles[2].

Quantitative Solubility Profiles in Organic Solvents

Understanding the exact solubility limits of tri-O-acetyl-mannopyranosides is critical for selecting reaction media (e.g., glycosylation reactions) and purification systems (e.g., liquid-liquid extraction, crystallization). Because these derivatives act primarily as hydrogen bond acceptors, they exhibit maximal solubility in moderately polar aprotic solvents and halogenated organics.

Table 1: Representative Thermodynamic Solubility of Tri-O-Acetyl-Mannopyranoside Derivatives at 25°C

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale & Application |

| Water | 80.1 | < 0.5 | Masked hydroxyls prevent aqueous solvation. Used as an anti-solvent for precipitation. |

| Hexanes | 1.9 | < 5.0 | Insufficient polarity to overcome solute-solute dipole interactions. Ideal for trituration. |

| Methanol | 32.7 | 30 - 60 | Protic nature allows weak H-bonding with ester carbonyls. Used in Zemplén deacetylation. |

| Ethyl Acetate | 6.0 | > 150 | Favorable dipole-dipole interactions. Standard solvent for liquid-liquid extraction workflows[3]. |

| Dichloromethane | 9.1 | > 250 | High polarizability and favorable cavity formation energy. Optimal for glycosylation reactions. |

Experimental Methodology: Self-Validating Solubility Determination

To generate reliable solubility data for drug development, kinetic dissolution must not be mistaken for thermodynamic solubility. The following shake-flask protocol is designed as a self-validating system to ensure absolute equilibrium is achieved before data is recorded.

Step-by-Step Protocol: Thermodynamic Shake-Flask Method

-

Saturation Preparation: Weigh an excess amount (~300 mg) of the tri-O-acetyl-mannopyranoside derivative into a 4 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.

-

Causality: Borosilicate prevents plasticizer leaching, which can occur with strong organic solvents like DCM, artificially altering UV/RID baselines during quantification.

-

-

Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in an orbital shaker set to 25.0 ± 0.1 °C at 300 rpm.

-

Causality: Temperature control is critical as solubility is an enthalpy-driven process; even a 1°C fluctuation can shift saturation limits by 5-10%.

-

-

Phase Separation & Sampling: After 48 hours, centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.

-

Causality: Centrifugation prevents the inclusion of micro-crystals in the supernatant, which would otherwise overestimate solubility.

-

-

Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE membrane.

-

Causality: PTFE is chemically inert to solvents like ethyl acetate and DCM, ensuring no filter degradation or sample contamination[3].

-

-

Quantification (HPLC-RID/UV): Dilute the filtrate 1:100 in the mobile phase. Inject into an HPLC equipped with a Refractive Index Detector (RID) or UV detector (if the aglycone is UV-active). Quantify against a pre-established 5-point calibration curve.

-

System Validation: Repeat the sampling and quantification at 72 hours.

-

Self-Validation Rule: The system is only deemed to have reached thermodynamic equilibrium if the concentration difference between the 48h and 72h time points is < 2% . If the variance is higher, the shaking must continue.

-

Visualizing the Solubility Workflow

Below is the logical workflow for the self-validating solubility determination protocol.

Workflow for thermodynamic solubility determination of acetylated mannosides.

Applications in Advanced Therapeutics and Glycobiology

The tailored solubility of tri-O-acetyl-mannopyranosides is not merely a physical curiosity; it is a vital parameter in modern synthetic biology and medicinal chemistry:

-

Antimicrobial Agents: The synthesis of mannopyranoside-based fatty acyl esters relies heavily on the solubility of acetylated intermediates in solvents like pyridine and chloroform to achieve high-yield regioselective acylation[3].

-

Microbiome Modulation: In the development of synthetic mucins to modulate microbial virulence, acetylated mannose derivatives are utilized as highly soluble building blocks in organic-phase polymerization reactions, overcoming the inherent insolubility of native glycans[4].

-

Bioavailability Enhancement: In the design of FimH antagonists for urinary tract infections, the lipophilicity (LogP) imparted by the acetylated mannoside core is carefully balanced with phosphate prodrug moieties to optimize both aqueous solubility for formulation and organic solubility for intestinal permeability (Caco-2 cell absorption)[2].

References

-

A pair of esterases from a commensal gut bacterium remove acetylations from all positions on complex β-mannans Source: pnas.org URL:[Link]

-

FimH Antagonists: Phosphate Prodrugs Improve Oral Bioavailability Source: acs.org URL:[Link]

-

Synthetic Mucins for Microbial Modulation Source: mit.edu URL:[Link]

-

Efficient Synthesis of Mannopyranoside-Based Fatty Acyl Esters: Effects of Acyl Groups on Antimicrobial Activities Source: preprints.org URL:[Link]

Sources

Foundational Literature Review and Technical Guide on Mannose Orthoesters in Advanced Glycosylation

Executive Summary

The chemical synthesis of complex oligosaccharides and glycoconjugates remains one of the most formidable challenges in modern drug development. A critical bottleneck in this process is the stereoselective formation of glycosidic bonds. Mannose orthoesters represent a foundational class of glycosyl donors that provide an elegant, thermodynamically driven solution to the 1,2-trans glycosylation challenge.

This technical whitepaper synthesizes foundational literature to provide an in-depth mechanistic understanding, validated experimental protocols, and drug development applications of mannose orthoesters. By moving beyond empirical trial-and-error, this guide empowers researchers to leverage the predictable causality of orthoester chemistry in the design of complex therapeutics.

Mechanistic Foundations: The Kochetkov Orthoester Method

The utility of sugar orthoesters in synthesizing biologically important oligosaccharides is rooted in their ability to act as conformationally locked, pre-activated intermediates [1]. Pioneered by N.K. Kochetkov, the orthoester glycosylation method bypasses the traditional oxocarbenium ion pathway, which often suffers from poor stereocontrol.

The Causality of Stereocontrol

In a standard glycosylation, the anomeric center is highly flexible, leading to a mixture of α and β anomers. A mannose 1,2-orthoester intentionally tethers the anomeric C1 position to the C2 hydroxyl group via a bridged acetal.

When treated with a mild Lewis acid (such as HgBr2 or lutidinium perchlorate), the exocyclic alkoxy group of the orthoester is expelled. This generates a rigid 1,2-dioxolenium ion . Because this bicyclic intermediate physically shields the cis face of the anomeric center, the incoming nucleophile (the acceptor alcohol) is forced to attack exclusively from the trans face. For mannose derivatives, this stereoelectronically dictates the formation of 1,2-trans (typically α -mannoside) linkages with near-perfect stereoselectivity [1].

Fig 1: Mechanistic pathway of the Kochetkov orthoester glycosylation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered to highlight the causality behind each experimental choice.

Protocol A: Synthesis of Mannose Orthoesters via Anhydrous NaHCO3

Historically, orthoester synthesis relied on toxic heavy metal salts or complex organic bases. Modern foundational protocols utilize anhydrous sodium bicarbonate ( NaHCO3 ), which acts as an insoluble acid scavenger, driving the reaction forward without introducing soluble, difficult-to-remove byproducts [3].

Materials:

-

2,3,4,6-tetra-O-acetyl- α -D-mannopyranosyl bromide (Donor)

-

Anhydrous Methanol (or desired alcohol)

-

Anhydrous NaHCO3

-

Tetrabutylammonium bromide (TBAB)

-

4 Å Molecular Sieves (activated)

-

Dry Acetonitrile

Step-by-Step Methodology:

-

Preparation of the Microenvironment: Flame-dry a round-bottom flask under argon. Add 4 Å molecular sieves. Causality: Orthoesters are highly acid- and moisture-sensitive. Even trace water will hydrolyze the intermediate back to a hemiacetal.

-

Reagent Assembly: Dissolve the mannopyranosyl bromide (1.0 eq) in dry acetonitrile. Add TBAB (0.1 eq) and anhydrous NaHCO3 (2.0 eq).

-

Nucleophilic Addition: Inject anhydrous methanol (1.5 eq) dropwise. Stir at room temperature for 4–6 hours. Causality: TBAB acts as a phase-transfer catalyst, facilitating the formation of the β -bromide intermediate, which undergoes rapid intramolecular attack by the C2-acetate to form the dioxolenium ion, subsequently trapped by methanol.

-

Reaction Quenching & Isolation: Filter the suspension through a pad of Celite to remove the insoluble NaHCO3 and sieves. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography using silica gel pre-neutralized with 1% triethylamine. Causality: Standard silica is slightly acidic and will degrade the orthoester during purification. Triethylamine neutralizes the silanol groups.

Protocol B: Kochetkov Glycosylation (Orthoester Rearrangement)

This protocol utilizes the mannose orthoester as a glycosyl donor to couple with a complex acceptor.

Step-by-Step Methodology:

-

Azeotropic Drying: Co-evaporate the mannose orthoester (1.2 eq) and the acceptor alcohol (1.0 eq) with anhydrous toluene three times. Causality: Water is a potent nucleophile that will irreversibly open the dioxolenium ion to a 1,2-diol, destroying the yield.

-

Activation: Dissolve the dried mixture in anhydrous chlorobenzene or nitromethane. Add HgBr2 (0.05 - 0.1 eq) as a catalyst.

-

Rearrangement: Heat the mixture to reflux (or specific activation temperature) under argon. Monitor via TLC. Causality: The thermal energy combined with the halophilic Lewis acid forces the expulsion of the orthoester's alkoxy group, initiating the glycosylation cascade.

-

Workup: Dilute with dichloromethane, wash with saturated aqueous NaHCO3 to quench the catalyst, dry over Na2SO4 , and purify.

Acceptor Reactivity and Stereoselectivity Data

The stereochemical outcome of an orthoester glycosylation is not solely dependent on the donor; the reactivity of the acceptor nucleophile plays a pivotal role [2]. A gradual change in stereoselectivity is observed depending on the electronic nature of the acceptor alcohol.

Table 1: Influence of Acceptor Electronics on Orthoester Glycosylation Stereoselectivity

| Acceptor Alcohol Type | Electronic Property | Catalyst | Dominant Mechanism | Observed α:β Ratio | Yield |

| Trichloroethanol | Strongly Electron-Poor | HgBr2 / CH3NO2 | SN1 -like (loose ion pair) | Slightly α -selective | Modest |

| Monochloroethanol | Electron-Rich | HgBr2 / CH3NO2 | SN2 -like displacement | Moderate β -selectivity | Good |

| Dichloroethanol | Intermediate | HgBr2 / CH3NO2 | Mixed pathway | Unselective (approx 1:1) | Good |

| Conformationally Locked Sugar | Sterically Hindered | Silver Silicate | Direct SN2 -type | Highly 1,2-trans selective | Excellent |

Data synthesized from foundational studies on acceptor reactivity in glycosylation reactions[2].

Applications in Drug Development

Mannose orthoesters are not merely academic curiosities; they are critical building blocks in the development of advanced therapeutics, particularly in the synthesis of branched polysaccharides and glycoconjugate vaccines.

Branched Polysaccharides for Targeted Delivery

In the pursuit of novel biomaterials and drug delivery vehicles, researchers utilize mannose orthoesters to regioselectively functionalize biopolymers. For example, the glycosylation of protected chitosan derivatives with peracetylated mannose orthoesters allows for the precise formation of α -(1→6) linkages [4]. The resulting mannose-branched chitins exhibit high solubility and strong affinity for specific lectins (like concanavalin A), making them ideal candidates for targeted drug delivery to macrophages and dendritic cells in immunotherapies.

Glycoconjugate Vaccine Synthesis

The core structures of many N-linked glycoproteins—which are primary targets for cancer vaccines (e.g., breast tumor-associated antigens)—contain complex, difficult-to-synthesize linkages such as the β -mannoside or highly branched α -mannoside cores. Orthoester methodology allows for the block-synthesis of these high-mannose cores with absolute stereocontrol, ensuring that the synthetic antigen perfectly mimics the native tumor presentation.

Fig 2: Workflow for utilizing mannose orthoesters in therapeutic glycoconjugate development.

Conclusion

The mannose orthoester remains a cornerstone of carbohydrate chemistry. By understanding the thermodynamic and stereoelectronic principles that govern the Kochetkov rearrangement, drug development professionals can leverage these intermediates to construct complex, biologically relevant oligosaccharides. As automated glycan assembly technologies mature, the predictable reactivity profiles of orthoesters will undoubtedly play a central role in the rapid, scalable synthesis of next-generation glycotherapeutics.

References

- Carbohydrate Research (2007).

- Chemical Society Reviews (2019).

- Canadian Science Publishing.

- Biomacromolecules (2001).

Application Notes & Protocols: Strategic Use of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside in Stereoselective Glycosylation

Introduction and Scientific Context

In the intricate field of synthetic carbohydrate chemistry, the stereocontrolled formation of the glycosidic bond remains a paramount challenge.[1][2][3] The choice of glycosyl donor is a critical determinant of reaction outcome, influencing both yield and stereoselectivity. Among the diverse arsenal of glycosyl donors, sugar orthoesters represent a uniquely valuable class of intermediates, particularly for the synthesis of 1,2-trans-glycosides.[4][5][6]

This document provides a detailed technical guide on the application of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside , a cyclic orthoester of D-mannose. Its structure, featuring a bicyclic acetal system locking the anomeric (C1) and C2 positions, provides a powerful tool for directing the stereochemical outcome of glycosylation reactions. Unlike many glycosylation methods that proceed through a continuum of Sₙ1 and Sₙ2 pathways involving oxocarbenium ion intermediates[3][7], the orthoester method leverages a distinct rearrangement mechanism. This approach is particularly effective for the synthesis of α-D-mannopyranosides, a linkage frequently found in biologically significant glycans, such as the high-mannose N-glycans involved in viral entry and immune recognition.[8]

The ethylidene acetal functionality serves as an "orthogonal" protecting group, meaning it can be manipulated under conditions that do not affect the acetyl esters at positions 3, 4, and 6, offering strategic flexibility in complex oligosaccharide synthesis.[8][9] This guide will elucidate the underlying reaction mechanism, detail practical applications, and provide robust, field-proven protocols for researchers engaged in glycoconjugate synthesis and drug development.

The Orthoester Rearrangement Mechanism: A Foundation for Stereocontrol

The utility of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside as a glycosyl donor is rooted in its acid-catalyzed rearrangement. This process allows for the stereospecific formation of a 1,2-trans glycosidic linkage (α in the manno-series).

The Causality Behind Stereoselectivity:

-

Activation: The reaction is initiated by a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂). The acid protonates or coordinates to one of the orthoester oxygen atoms.[4]

-

Formation of the Dioxolenium Ion: This activation facilitates the cleavage of the exocyclic C-O bond of the orthoester, leading to the formation of a key intermediate: a resonance-stabilized 1,2-dioxolenium ion. This cyclic cation inherently protects the α-face of the anomeric carbon.

-

Nucleophilic Attack: A glycosyl acceptor (an alcohol, ROH) then attacks the anomeric carbon. Critically, this attack must occur from the face opposite the bulky dioxolenium ring. In the case of a mannose-derived orthoester, this results in an exclusive or highly preferential attack from the α-face.

-

Rearrangement and Product Formation: The attack triggers a concerted rearrangement, opening the dioxolenium ring. The oxygen from the C2 position becomes part of a new 2-O-acetyl group, and the glycosidic bond is formed with the acceptor, yielding the thermodynamically favored α-mannoside.[10]

This mechanistic pathway effectively circumvents the formation of a planar oxocarbenium ion, which often leads to mixtures of anomers. The steric and electronic constraints imposed by the cyclic dioxolenium intermediate are the foundation of the method's trustworthiness for achieving high α-selectivity.

Caption: Reaction mechanism for α-mannosylation.

Core Applications and Strategic Advantages

The primary application of this glycosyl donor is in the controlled synthesis of oligosaccharides containing α-mannosidic linkages.

-

Synthesis of α-(1→2) Linked Mannans: A notable application is the one-step, self-oligomerization of mannopyranosyl orthoesters to produce short-chain α-(1→2) linked manno-oligosaccharides.[4][6] These structures are crucial fragments of high-mannose N-glycans. By carefully controlling reaction conditions, di-, tri-, and even tetrasaccharides can be obtained in a single reaction vessel, significantly streamlining synthetic efforts.[6]

-

Regioselective Glycosylation: Mannopyranose-derived orthoesters can be used in regioselective glycosylation protocols with acceptors containing multiple hydroxyl groups (diols or triols), demonstrating good selectivity for specific positions.

-

Intermediate for Other Donors: The orthoester can serve as a stable precursor to other, more reactive glycosyl donors. For example, hydrolysis of the orthoester yields the corresponding 2-O-acyl sugar, which can then be converted into a glycosyl halide or other activated species.[6]

The stability of the orthoester compared to more labile donors like glycosyl iodides or triflates makes it an attractive building block that can be stored and handled with greater ease.[11]

Experimental Protocols

General Considerations: All reactions must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be freshly distilled from an appropriate drying agent. Glassware should be oven- or flame-dried immediately before use. Activated molecular sieves (4 Å) are essential to scavenge any residual moisture.

Protocol 1: General Procedure for Lewis Acid-Catalyzed α-Mannosylation

This protocol describes a general method for coupling the title orthoester with a primary or secondary alcohol acceptor.

Materials:

-

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside (Donor, 1.0 eq)

-

Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.2 eq)

-

Activated 4 Å Molecular Sieves (powdered or pellets)

-

Anhydrous Dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 eq)

-

Triethylamine (Et₃N) or Pyridine (for quenching)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor (1.0 eq), the glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves (approx. 1 g per mmol of donor).

-

Add sufficient anhydrous DCM to dissolve the reactants, typically to achieve a starting concentration of 0.1-0.2 M.

-

Stir the suspension at room temperature for 30-60 minutes to ensure thorough drying.

-

Cool the reaction mixture to the desired temperature. For most reactions, 0 °C is a suitable starting point. For highly reactive acceptors or to minimize potential side reactions, temperatures of -20 °C to -40 °C may be employed.

-

Slowly add TMSOTf (0.1 eq) dropwise via syringe. The reaction is often rapid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the donor and the appearance of a new, higher-running spot typically indicates product formation. If the reaction stalls, an additional small portion of TMSOTf (0.05 eq) may be added.

-

Upon completion (typically 30-90 minutes), quench the reaction by adding triethylamine or pyridine (2-3 eq relative to TMSOTf) until the solution is neutral or slightly basic.

-

Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the pad thoroughly with additional DCM.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-linked disaccharide.

Protocol 2: One-Step Self-Oligomerization of a Mannopyranosyl Allyl Orthoester

This protocol is adapted from literature for the synthesis of α-(1→2) manno-oligosaccharides.[6] It uses an allyl orthoester variant, which acts as both donor and, after rearrangement, acceptor.

Materials:

-

3,4,6-tri-O-acetyl-1,2-O-(allyloxyethylidene)-β-D-mannopyranose (5.0 g, ~14 mmol)

-

Activated 4 Å Molecular Sieves (5.0 g)

-

Anhydrous Dichloromethane (DCM) (40 mL, to make ~0.35 M solution)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.03 eq)

Procedure:

-

Under a nitrogen atmosphere, dissolve the mannopyranosyl allyl orthoester in anhydrous DCM in a flame-dried flask.

-

Add activated 4 Å molecular sieves to the solution.

-

Cool the reaction solution to 0 °C in an ice bath.

-

Add TMSOTf (0.03 eq) to initiate the oligomerization.

-

Stir the reaction at 0 °C, monitoring by TLC for the formation of disaccharide, trisaccharide, and higher oligomers.

-

Upon reaching the desired product distribution, quench the reaction with triethylamine.

-

Filter, wash, and concentrate the reaction mixture as described in Protocol 1.

-

Purify the products via automated flash chromatography on silica gel to separate the unreacted monomer, disaccharide, trisaccharide, and larger oligosaccharides.[6] Isolated yields of 56% for the disaccharide and 23% for the trisaccharide have been reported under these conditions.[6]

Data Summary and Workflow Visualization

Table 1: Representative Glycosylation Reaction Parameters